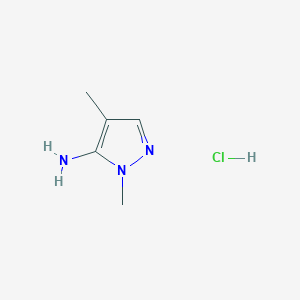

1,4-dimethyl-1H-pyrazol-5-amine hydrochloride

Description

Historical Context and Evolution of Pyrazole (B372694) Derivatives in Organic and Medicinal Chemistry

The history of pyrazole chemistry dates back to the late 19th century, with the German chemist Ludwig Knorr's synthesis of antipyrine (B355649) in 1883, one of the first synthetic analgesics and antipyretics. This discovery marked a significant milestone, showcasing the therapeutic potential of the pyrazole scaffold. The fundamental pyrazole ring was first synthesized by Buchner in 1889.

Over the decades, the field has evolved significantly, with the development of numerous synthetic methodologies for accessing a wide array of substituted pyrazoles. These methods range from classical condensation reactions of 1,3-dicarbonyl compounds with hydrazines to more modern approaches like 1,3-dipolar cycloadditions. The versatility in synthesis has allowed for the creation of a vast library of pyrazole derivatives, which have been extensively studied for their diverse biological activities.

The 20th and 21st centuries have witnessed the rise of several blockbuster drugs containing the pyrazole core, solidifying its importance in medicinal chemistry. Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the anxiolytic indiplon. This rich history underscores the enduring relevance of the pyrazole scaffold in the quest for new therapeutic agents.

Significance of the Aminopyrazole Moiety as a Privileged Scaffold in Heterocyclic Synthesis

The aminopyrazole moiety is widely regarded as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. The presence of the amino group on the pyrazole ring introduces a key hydrogen bond donor and a site for further chemical modification, which is crucial for molecular recognition by biological receptors.

Aminopyrazoles are key building blocks for the synthesis of a wide range of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which are themselves important pharmacophores. The position of the amino group on the pyrazole ring (3-amino, 4-amino, or 5-amino) significantly influences the chemical reactivity and biological activity of the resulting derivatives, allowing for fine-tuning of their properties.

The significance of this scaffold is evident in the numerous aminopyrazole-containing compounds that have entered clinical trials, particularly as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. The ability of the aminopyrazole core to mimic the adenine (B156593) structure of ATP allows it to effectively compete for the ATP-binding site of kinases.

General Research Landscape of 1,4-Dimethyl-1H-pyrazol-5-amine Hydrochloride and its Structural Analogs

The research landscape for this compound itself is primarily that of a chemical intermediate. It is commercially available and used in synthetic organic chemistry as a precursor for more elaborate molecules. Direct studies on the biological activity of this specific hydrochloride salt are not widely published in academic literature.

However, the research landscape for its structural analogs is considerably broader. The core structure, 1,4-dimethyl-1H-pyrazol-5-amine, and its isomers are frequently employed in the design and synthesis of compounds with potential therapeutic applications. Researchers have explored a variety of substitutions on the pyrazole ring and the amino group to modulate the physicochemical and pharmacological properties of these molecules.

For instance, structural analogs where the methyl groups are replaced with other alkyl or aryl substituents are common. Furthermore, the amino group is often acylated, alkylated, or incorporated into larger heterocyclic systems to generate diverse chemical libraries for biological screening. A notable example from recent research is the use of 3-cyclopropyl-1,4-dimethyl-1H-pyrazol-5-amine as a substrate in the synthesis of potent inhibitors of the Bromodomain and Extra-Terminal (BET) bromodomain. nih.gov

Scope and Academic Contribution of Research on this compound

The primary academic contribution of research involving this compound and its parent amine is its enabling role in the synthesis of novel, biologically active compounds. Its value lies in its utility as a readily available building block that provides a specific substitution pattern on the aminopyrazole scaffold.

A significant academic contribution is demonstrated in the development of BET bromodomain inhibitors, where a derivative of 1,4-dimethyl-1H-pyrazol-5-amine was a key component. nih.gov In this research, the aminopyrazole moiety was incorporated into a larger molecular structure designed to bind to the BRD4 protein, a target in cancer therapy. The study highlights how the specific substitution pattern of the pyrazole ring can influence the binding affinity and potency of the final compound. For example, the introduction of a 4-methyl substituent into a similar 1,3-dimethyl-1H-pyrazole moiety resulted in a compound with reduced potency, underscoring the importance of precise structural control that intermediates like 1,4-dimethyl-1H-pyrazol-5-amine provide. nih.gov

Therefore, the academic contribution is not centered on the direct biological effects of this compound, but rather on its instrumental role in advancing medicinal chemistry projects aimed at developing new therapeutic agents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-dimethylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-3-7-8(2)5(4)6;/h3H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOIWBKVOBASAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76606-33-2 | |

| Record name | 1,4-dimethyl-1H-pyrazol-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1,4 Dimethyl 1h Pyrazol 5 Amine Hydrochloride

Precursor Synthesis Strategies for 1,4-Dimethyl-1H-pyrazol-5-amine Hydrochloride

The construction of the 1,4-dimethyl-1H-pyrazol-5-amine core can be achieved through various established synthetic routes, primarily involving the formation of the pyrazole (B372694) ring from acyclic precursors.

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, classically involving the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govresearchgate.net For the synthesis of 5-aminopyrazoles, β-ketonitriles are the most common and effective precursors. arkat-usa.orgnih.gov

The synthesis of the target compound's core structure typically begins with the reaction of methylhydrazine with a β-ketonitrile, such as acetoacetonitrile (3-oxobutanenitrile). This reaction proceeds via initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization where the terminal amino group of the hydrazine attacks the nitrile carbon. Tautomerization of the resulting imine yields the aromatic 5-aminopyrazole ring. This method is highly efficient for producing 3-substituted-1-methyl-1H-pyrazol-5-amines. To obtain the desired 1,4-dimethyl substitution pattern, a subsequent regioselective methylation at the C4 position is required. The electron-donating amino group at C5 activates the C4 position for electrophilic substitution.

Table 1: Representative Cyclocondensation Route

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | Methylhydrazine, Acetoacetonitrile | Cyclocondensation | 1,3-Dimethyl-1H-pyrazol-5-amine |

| 2 | 1,3-Dimethyl-1H-pyrazol-5-amine, Methylating agent (e.g., Methyl iodide) | C4-Methylation | 1,3,4-Trimethyl-1H-pyrazol-5-amine* |

*Note: The initial product from this specific route would be 1,3,4-trimethyl-1H-pyrazol-5-amine. To achieve the 1,4-dimethyl structure via this general pathway, a different β-dicarbonyl equivalent would be necessary as a starting material.

A more direct route would involve a precursor that already contains the prospective C4-methyl group, such as 2-methyl-3-oxobutanenitrile, reacting with methylhydrazine.

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of highly substituted pyrazoles in a single step, adhering to the principles of pot, atom, and step economy. rsc.orgnih.govbookpi.org Several MCRs have been developed for the construction of the pyrazole scaffold.

A plausible three-component approach for synthesizing the pyrazole core could involve the reaction of a hydrazine, a β-ketoester, and an aldehyde, often catalyzed by a Lewis acid. nih.govbeilstein-journals.org For the specific target compound, this could involve methylhydrazine, an appropriate β-ketoester, and a source for the C4-methyl group. For instance, a four-component reaction of hydrazine hydrate, ethyl acetoacetate, an aldehyde, and malononitrile (B47326) is a known method for generating densely functionalized pyranopyrazoles, highlighting the versatility of MCRs in building complex heterocyclic systems. nih.gov Adapting such a strategy could provide a convergent route to the desired 1,4-dimethyl-1H-pyrazol-5-amine skeleton.

Table 2: Conceptual Multicomponent Reaction

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Core |

|---|---|---|---|---|

| Methylhydrazine | 2-Methyl-3-oxobutanenitrile | N/A (as a two-component condensation) | Acid or Base catalysis | 1,4-Dimethyl-1H-pyrazol-5-amine |

These MCR strategies often provide advantages in terms of yield, operational simplicity, and the ability to generate diverse molecular libraries by varying the individual components. nih.govrsc.org

Functionalization and Derivatization Reactions of this compound

Once synthesized, the 1,4-dimethyl-1H-pyrazol-5-amine scaffold serves as a versatile building block for further chemical modifications. Functionalization can occur at the pyrazole ring or the exocyclic amino group, enabling the development of a wide range of analogs. scirp.orgnih.gov

The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. The substitution pattern is dictated by the electronic effects of the existing substituents. In the case of 1,4-dimethyl-1H-pyrazol-5-amine, the C5-amino group is a strong activating group, directing electrophiles primarily to the C4 position. researchgate.net However, since this position is already occupied by a methyl group, electrophilic substitution at other positions, such as C3, is less favorable and may require forcing conditions or specialized catalytic systems.

Conversely, the synthesis of substituted analogs often relies on the regioselective construction of the pyrazole ring itself, as direct substitution on the pre-formed, substituted ring can be challenging. benthamdirect.comacs.org For instance, halogenation at the C4 position can be achieved on a 1,3,5-substituted pyrazole, which can then undergo further cross-coupling reactions like Suzuki coupling to introduce aryl or other groups. beilstein-journals.org

The exocyclic amino group at the C5 position is a key site for derivatization, exhibiting typical primary amine reactivity. arkat-usa.orgresearchgate.net

Amidation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy for introducing a wide variety of functional groups.

Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine, which can be reduced in situ (e.g., with sodium borohydride) to yield secondary or tertiary amines. This provides a route to N-alkylated derivatives.

Guanylation: The amine can be converted to a guanidine (B92328) moiety using reagents like 1H-Pyrazole-1-carboxamidine hydrochloride. acs.org

Diazotization: Although less common for derivatization, the amino group can be diazotized and subsequently replaced, though this can lead to ring-opening or complex rearrangements. arkat-usa.org

Table 3: Common Reactions at the C5-Amino Group

| Reaction Type | Reagent(s) | Functional Group Introduced |

|---|---|---|

| Acylation/Amidation | Acyl chloride (R-COCl), Base | Amide (-NHCOR) |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl), Base | Sulfonamide (-NHSO₂R) |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing agent | Secondary/Tertiary Amine (-NHR/-NRR') |

The development of analogs of this compound leverages the functionalization reactions described previously to create libraries of related compounds. By systematically varying the reactants used in the derivatization of the amino group, a diverse set of chemical structures can be generated. nih.govbeilstein-journals.org

For example, a collection of amides can be synthesized by using a panel of different acyl chlorides, introducing aliphatic, aromatic, and heterocyclic moieties. Similarly, reductive amination with a variety of aldehydes and ketones can produce a wide array of N-alkyl and N-arylalkyl derivatives. These strategies allow for the fine-tuning of the molecule's physicochemical properties. The combination of different synthetic methodologies allows for the creation of novel compounds built upon the core pyrazole structure. nih.gov

Annulation and Fused Heterocyclic System Construction via this compound

The strategic utilization of this compound in annulation reactions has led to the development of a diverse array of fused heterocyclic compounds. The pyrazole core, substituted with a reactive amino group, readily engages with various bielectrophilic reagents to forge new rings, thereby expanding the molecular complexity and functional diversity of the resulting scaffolds.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The construction of the pyrazolo[3,4-b]pyridine skeleton is a prominent application of 5-aminopyrazole derivatives. These bicyclic systems are of significant interest due to their structural analogy to purines, which imparts a wide range of biological activities. Several synthetic strategies have been employed to access these derivatives, primarily involving the reaction of the aminopyrazole with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or through multicomponent reactions. beilstein-journals.orgnih.gov

One of the most common approaches involves the condensation of 5-aminopyrazoles with β-diketones. The reaction typically proceeds through an initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons, followed by cyclization and dehydration to furnish the pyridine (B92270) ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on the β-dicarbonyl compound. nih.gov For instance, the reaction with trifluoromethyl-β-diketones can lead to the formation of either 4- or 6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines, depending on the reaction conditions. nih.gov

Multicomponent reactions offer an efficient and atom-economical route to highly substituted pyrazolo[3,4-b]pyridines. A three-component reaction involving a 5-aminopyrazole, an aldehyde, and a β-ketonitrile can be employed to construct the fused ring system in a single step. beilstein-journals.orgnih.gov Similarly, reactions with enaminones have been shown to yield pyrazolo[3,4-b]pyridine derivatives through a proposed mechanism involving the formation of a new enaminone intermediate followed by cyclization. beilstein-journals.orgnih.gov

| Reagent | Conditions | Product | Yield (%) | Reference |

| β-Diketones | Acetic acid, reflux | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines | Varies | nih.gov |

| α,β-Unsaturated Ketones | Ionic liquid [bmim]Br, 90 °C | 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | High | beilstein-journals.orgnih.gov |

| Aldehydes, β-Ketonitriles | DMF, 90 °C, then NaNO2, Acetic acid | Substituted pyrazolo[3,4-b]pyridines | Good | beilstein-journals.orgnih.gov |

| Enaminones | Acetic acid | Pyrazolo[3,4-b]pyridine derivatives | Good | beilstein-journals.orgnih.gov |

Formation of Pyrazolo[3,4-d]pyrimidine Scaffolds

The pyrazolo[3,4-d]pyrimidine core is another biologically significant scaffold that can be readily synthesized from 5-aminopyrazole precursors. These compounds are considered purine (B94841) isosteres and have been extensively investigated for their therapeutic potential. nih.govrsc.org The synthesis of these fused systems typically involves the reaction of the aminopyrazole with a reagent that provides the necessary carbon and nitrogen atoms to complete the pyrimidine (B1678525) ring.

A one-flask synthetic methodology has been developed for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles and N,N-substituted amides in the presence of phosphorus tribromide (PBr₃). semanticscholar.orgnih.gov This reaction proceeds through a Vilsmeier amidination and imination, followed by intermolecular heterocyclization promoted by the addition of hexamethyldisilazane. semanticscholar.orgnih.gov This method offers a convenient and efficient route to a variety of substituted pyrazolo[3,4-d]pyrimidines. semanticscholar.orgnih.gov

Alternative approaches involve the cyclization of 5-aminopyrazole-4-carbonitrile with various one-carbon synthons. For example, treatment with formamide (B127407) or orthoformates can lead to the formation of the pyrimidine ring. The Vilsmeier reagent (POCl₃/DMF) has also been utilized in the synthesis of pyrazolopyrimidines from 5-amino-4-thiocyanato-pyrazoles, which proceeds through a series of transformations including cyclization and ring expansion. researchgate.net

| Reagent | Conditions | Product | Yield (%) | Reference |

| N,N-Substituted Amides / PBr₃, Hexamethyldisilazane | One-flask | Substituted pyrazolo[3,4-d]pyrimidines | 69-91 | nih.gov |

| Formamide / PBr₃ or POCl₃ | Microwave-assisted | Pyrazolo[3,4-d]pyrimidines | Good | researchgate.net |

Construction of Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles

The synthesis of sulfur-containing fused pyrazole systems, such as pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, from this compound is less commonly reported. However, general synthetic strategies for analogous systems suggest plausible routes.

The construction of the pyrazolo[3,4-d]thiazole ring system has been achieved from 4-thiazolidinone (B1220212) derivatives. In a two-step synthesis, 4-thiazolidinones are converted to 5-dimethylaminomethylene-3-methylthiazolidine-4-thiones, which then undergo condensation with hydrazine derivatives to furnish dihydro-1H-pyrazolo[3,4-d]thiazoles. researchgate.net While this method does not start from an aminopyrazole, it demonstrates a viable route to the pyrazolo[3,4-d]thiazole core. A more direct approach would likely involve the reaction of a 5-aminopyrazole with a reagent containing a carbon-sulfur backbone.

For the synthesis of pyrazolo[3,4-c]isothiazoles, one could envision a reaction pathway analogous to the synthesis of pyrazolo[3,4-c]isoquinolines. The reaction of 4-aryl-5-aminopyrazoles with aldehydes in strong acidic media proceeds via an initial azomethine formation followed by a Pictet-Spengler-type cyclization. researchgate.net A similar strategy, employing a suitable sulfur-containing electrophile, could potentially lead to the formation of the pyrazolo[3,4-c]isothiazole ring system.

Other Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-e]beilstein-journals.orgnih.govresearchgate.netdithiazines, Pyranopyrazoles)

The versatility of this compound extends to the synthesis of other, less common, fused heterocyclic systems.

Pyranopyrazoles: The synthesis of pyranopyrazoles, which contain a fused pyran and pyrazole ring, is often achieved through multicomponent reactions. These reactions typically involve a pyrazolone (B3327878) derivative, an aldehyde, and an active methylene (B1212753) compound like malononitrile. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization steps. While these syntheses often start from pyrazolones, the underlying principles of nucleophilic attack and cyclization are relevant to the reactivity of aminopyrazoles.

Pyrazolo[3,4-d] beilstein-journals.orgnih.govresearchgate.nettriazines: The synthesis of pyrazolo[3,4-d] beilstein-journals.orgnih.govresearchgate.nettriazines has been reported from 5-aminopyrazole precursors. One route involves the diazotization of 5-aminopyrazole-4-carboxamides, followed by cyclization. researchgate.net This transformation introduces the three contiguous nitrogen atoms of the triazine ring.

Information regarding the direct synthesis of Pyrazolo[3,4-e] beilstein-journals.orgnih.govresearchgate.netdithiazines from this compound is scarce in the literature. The construction of this specific dithiazine-fused pyrazole would likely require a specialized reagent capable of introducing the -S-S-N- moiety onto the pyrazole ring.

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms underlying the formation of these fused heterocyclic systems is crucial for optimizing reaction conditions and predicting product outcomes. The reactivity of 1,4-dimethyl-1H-pyrazol-5-amine is governed by the nucleophilic character of both the exocyclic amino group and the C4 position of the pyrazole ring. nih.govresearchgate.net

Elucidation of Reaction Mechanisms (e.g., ANRORC, Nucleophilic Addition-Elimination)

Nucleophilic Addition-Elimination: Many of the condensation reactions involving this compound proceed through a nucleophilic addition-elimination mechanism. For instance, in the synthesis of pyrazolo[3,4-b]pyridines from β-dicarbonyl compounds, the initial step is the nucleophilic attack of the 5-amino group on a carbonyl carbon. This is followed by the elimination of a water molecule to form an enamine intermediate, which then undergoes cyclization and subsequent aromatization. nih.gov The regioselectivity of the initial attack is often dictated by the electronic and steric properties of the dicarbonyl compound. nih.gov

In the formation of pyrazolo[3,4-b]pyridines from α,β-unsaturated ketones, the reaction is believed to initiate with a Michael addition of the aminopyrazole to the unsaturated system. nih.gov The nucleophilic C4 position of the pyrazole can also participate in such additions. The subsequent steps involve cyclization and dehydration/oxidation to afford the final aromatic product. nih.gov

ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure): While not explicitly detailed for all transformations of this compound, the ANRORC mechanism is a plausible pathway in certain reactions, particularly in the formation of pyrazolo[3,4-d]pyrimidines under specific conditions. This mechanism involves the initial addition of a nucleophile to the heterocyclic ring, leading to ring opening to form an acyclic intermediate. This intermediate then undergoes recyclization to form a new heterocyclic ring. In the context of pyrazolo[3,4-d]pyrimidine synthesis, a Vilsmeier-type intermediate could be susceptible to nucleophilic attack, potentially initiating an ANRORC-type cascade. A plausible mechanism for a one-flask synthesis of pyrazolo[3,4-d]pyrimidines involves Vilsmeier amidination, imination, and sequential intermolecular heterocyclization, where the reaction intermediates are chemical equivalents of 4-(iminomethyl)-1H-pyrazol-5-yl)formamidines. semanticscholar.orgnih.gov

The study of these reaction mechanisms is an active area of research, and a combination of experimental evidence and computational studies is often required for a complete understanding of the reaction pathways.

Role of Intermediates in Complex Reaction Pathways

This compound is a pivotal building block in organic synthesis, primarily functioning as a binucleophilic precursor for the construction of fused heterocyclic compounds. The strategic placement of the N1 nitrogen and the exocyclic 5-amino group allows it to react with 1,3-bielectrophilic partners to form new rings, most notably in the synthesis of pyrazolo[1,5-a]pyrimidines.

The fundamental reaction pathway involves the cyclocondensation of the 5-aminopyrazole with a three-carbon electrophilic synthon. nih.gov In this process, the exocyclic amino group typically initiates a nucleophilic attack on one of the electrophilic centers, followed by an intramolecular cyclization involving the N1 atom of the pyrazole ring, ultimately leading to the formation of the fused pyrimidine ring. nih.gov The specific nature of the bielectrophile dictates the substitution pattern of the final product.

A range of 1,3-bielectrophilic reagents can be employed in these cyclocondensation reactions, leading to a diverse array of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. The choice of reagent is critical for introducing desired functional groups at positions 5, 6, and 7 of the resulting fused system.

| 1,3-Bielectrophile Type | Example Reagent | Resulting Substituents on Pyrimidine Ring |

|---|---|---|

| β-Diketone | Acetylacetone | Methyl groups at C5 and C7 |

| β-Ketoester | Ethyl Acetoacetate | Methyl group at C5, Hydroxyl (keto form) at C7 |

| Enaminone | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Phenyl group at C7 |

| β-Enaminonitrile | 3-(Dimethylamino)acrylonitrile | Amino group at C7 |

The regioselectivity of these reactions is a crucial aspect. While the formation of pyrazolo[1,5-a]pyrimidines via attack at N1 is common, alternative reaction pathways can lead to isomeric products such as pyrazolo[3,4-b]pyridines. nih.govresearchgate.net This alternative pathway involves the participation of the C4 carbon of the pyrazole ring as a nucleophile. nih.govbeilstein-journals.org The outcome is often dictated by the substitution pattern of the aminopyrazole and the specific reaction conditions, including the choice of catalyst. beilstein-journals.org

The industrial significance of aminopyrazole intermediates is highlighted by the synthesis of Sildenafil, a well-known pharmaceutical agent. A key intermediate in its commercial synthesis is 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide, a structural analog of 1,4-dimethyl-1H-pyrazol-5-amine. nih.govpatsnap.com This intermediate undergoes cyclocondensation with a derivative of 2-ethoxybenzoyl chloride to construct the pyrazolo[4,3-d]pyrimidin-7-one core of the final drug molecule, demonstrating the critical role of aminopyrazoles in the assembly of complex, biologically active compounds. nih.goverowid.org

Catalytic Systems in the Synthesis and Transformation of this compound Derivatives

Catalysis plays a vital role in enhancing the efficiency, selectivity, and scope of reactions involving 1,4-dimethyl-1H-pyrazol-5-amine and its derivatives. Catalytic systems are employed both in the construction of fused heterocyclic systems and in the direct functionalization of the aminopyrazole core.

Catalysis in Cyclocondensation Reactions

The cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophiles to form pyrazolo[1,5-a]pyrimidines is frequently facilitated by catalysts. Simple acid or base catalysis is often sufficient to promote these transformations. Acetic acid is a common solvent and catalyst, while other acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid are also used. beilstein-journals.org Organic bases such as pyridine and piperidine (B6355638) can also catalyze the reaction, typically by activating the reactants or facilitating proton transfer steps. researchgate.netd-nb.info

More sophisticated catalytic systems have been developed to improve reaction efficiency and control. For instance, Rhodium(III) complexes have been utilized to catalyze three-component reactions between 3-aminopyrazoles, aldehydes, and sulfoxonium ylides, providing a direct route to highly substituted pyrazolo[1,5-a]pyrimidines under microwave heating conditions. nih.gov

| Catalyst Type | Example Catalyst | Reaction Type | Product |

|---|---|---|---|

| Acid Catalyst | Acetic Acid / H₂SO₄ | Cyclocondensation | Pyrazolo[1,5-a]pyrimidine beilstein-journals.org |

| Base Catalyst | Pyridine | Cyclocondensation | Pyrazolo[1,5-a]pyrimidine researchgate.net |

| Transition Metal | Rhodium(III) complexes | Multicomponent Reaction | Pyrazolo[1,5-a]pyrimidine nih.gov |

| Acid Catalyst | p-Toluenesulfonic acid (p-TSA) | Three-component reaction | Pyrazolo[3,4-b]pyridine-spiroindolinone beilstein-journals.org |

Catalysis in Direct Functionalization

Beyond serving as a precursor for fused rings, the 5-amino group of the pyrazole can be directly functionalized using transition metal catalysis. The Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction is a powerful method for the N-arylation of aminopyrazoles. osi.lvacs.org This reaction allows for the direct formation of a bond between the nitrogen of the amino group and an aryl or heteroaryl ring, providing access to a wide range of 5-(N-arylamino)pyrazole derivatives which are of interest in medicinal chemistry. osi.lv

A typical Buchwald-Hartwig catalytic system consists of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a bulky electron-rich phosphine (B1218219) ligand, like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), and a base, such as cesium carbonate or potassium hydroxide. osi.lvnih.gov This methodology offers a direct, one-step route using commercially available aminopyrazoles and aryl halides, representing a significant improvement over classical methods. osi.lv

| Aryl Halide | Palladium Source | Ligand | Base | Product Type |

|---|---|---|---|---|

| Aryl Bromide | Pd₂(dba)₃ | XPhos | KOH | 5-(N-arylamino)pyrazole osi.lv |

| Aryl Chloride | Pd(OAc)₂ | XPhos | K₃PO₄ | 5-(N-arylamino)pyrazole osi.lv |

| Heteroaryl Bromide | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 5-(N-heteroarylamino)pyrazole nih.gov |

Spectroscopic and Structural Elucidation Studies of 1,4 Dimethyl 1h Pyrazol 5 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the atomic framework and the chemical environment of each atom.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 1,4-dimethyl-1H-pyrazol-5-amine hydrochloride, the structure contains three distinct types of protons: those of the N-methyl group, the C-methyl group, and the single proton on the pyrazole (B372694) ring. The amine protons, present as an ammonium group (-NH₃⁺) in the hydrochloride salt, are also observable.

The N-methyl group (N1-CH₃) protons are expected to appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm. The C-methyl group (C4-CH₃) protons will also produce a singlet, expected at a more upfield position, generally around δ 2.0-2.5 ppm. The lone proton on the pyrazole ring (C3-H) will appear as a singlet further downfield, likely in the δ 7.0-7.5 ppm region, due to the aromatic nature of the heterocyclic ring. The ammonium protons (-NH₃⁺) would likely present as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration, but could be expected in the δ 8.0-10.0 ppm range. This signal would disappear upon the addition of D₂O due to proton exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C3-H | 7.0 - 7.5 | Singlet |

| N1-CH ₃ | 3.5 - 4.0 | Singlet |

| C4-CH ₃ | 2.0 - 2.5 | Singlet |

| -NH ₃⁺ | 8.0 - 10.0 (broad) | Singlet |

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, five distinct carbon signals are anticipated.

Studies on aminopyrazoles indicate that protonation on a ring nitrogen, as in the hydrochloride salt, significantly affects the chemical shifts of the ring carbons. researchgate.net The carbon atom bearing the amino group (C5) is expected to be the most downfield of the ring carbons, likely appearing in the range of δ 145-150 ppm. The C3 carbon, adjacent to the N-methylated nitrogen, is predicted to resonate around δ 135-140 ppm. The C4 carbon, substituted with a methyl group, is expected to be the most upfield ring carbon, with a predicted shift in the δ 90-100 ppm range. acs.org The N-methyl carbon (N1-CH₃) typically appears around δ 35-40 ppm, while the C-methyl carbon (C4-CH₃) is expected in the δ 10-15 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C 5-NH₃⁺ | 145 - 150 |

| C 3-H | 135 - 140 |

| C 4-CH₃ | 90 - 100 |

| N1-C H₃ | 35 - 40 |

| C4-C H₃ | 10 - 15 |

Two-dimensional (2D) NMR experiments provide correlational data that helps piece the molecular puzzle together.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this molecule, no cross-peaks would be expected as all proton groups are singlets and are not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. Expected correlations would be observed between the C3-H proton signal and the C3 carbon signal, the N1-CH₃ protons and the N1-CH₃ carbon, and the C4-CH₃ protons and the C4-CH₃ carbon.

The C3-H proton correlating to carbons C4 and C5.

The N1-CH₃ protons correlating to ring carbons C5 and C3.

The C4-CH₃ protons correlating to ring carbons C3, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the protons of the C4-methyl group and the C3-H proton, confirming their spatial proximity on the pyrazole ring. A correlation between the N1-methyl protons and the C5-ammonium protons might also be observed.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern. For this compound, analysis would typically be performed on the free base (1,4-dimethyl-1H-pyrazol-5-amine, molecular formula C₅H₉N₃, monoisotopic mass 111.08 Da). In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 112.09. uni.lu

Electron ionization (EI) would lead to fragmentation of the molecular ion (M⁺˙ at m/z 111). The fragmentation of pyrazoles is well-documented and often involves characteristic losses. researchgate.net Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃) : Cleavage of the N1-CH₃ or C4-CH₃ group would result in a fragment ion at m/z 96.

Loss of hydrogen cyanide (HCN) : A common fragmentation pathway for pyrazoles, leading to a fragment at m/z 84. researchgate.netresearchgate.net

Ring cleavage : More complex fragmentation can lead to the loss of N₂ or other small neutral molecules, giving rise to various smaller ions that help confirm the pyrazole core structure.

Table 3: Predicted Key Mass Spectrometry Fragments for 1,4-Dimethyl-1H-pyrazol-5-amine

| m/z Value | Ion Formula | Likely Origin |

| 112.09 | [C₅H₁₀N₃]⁺ | Protonated Molecule [M+H]⁺ |

| 111.08 | [C₅H₉N₃]⁺˙ | Molecular Ion [M]⁺˙ |

| 96.06 | [C₄H₆N₃]⁺ | [M-CH₃]⁺ |

| 84.06 | [C₄H₇N₂]⁺ | [M-HCN]⁺ |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying functional groups. For this compound, several characteristic absorption bands are expected.

The most prominent feature will be related to the ammonium group (-NH₃⁺). This group gives rise to strong, broad absorption bands in the 3200-2800 cm⁻¹ region, corresponding to N-H stretching vibrations. The C-H stretching vibrations of the methyl groups and the aromatic C-H bond will appear around 3100-2900 cm⁻¹. The pyrazole ring itself has characteristic stretching vibrations (C=C, C=N) which are expected in the 1600-1400 cm⁻¹ region. researchgate.netmdpi.com The N-H bending vibrations of the ammonium group typically appear around 1600-1500 cm⁻¹. Other fingerprint region absorptions below 1400 cm⁻¹ would correspond to various bending and deformation modes of the molecule.

Table 4: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2800 (broad) | N-H Stretch | Ammonium (-NH₃⁺) |

| 3100 - 2900 | C-H Stretch | Aromatic C-H, Methyl C-H |

| 1600 - 1500 | N-H Bend | Ammonium (-NH₃⁺) |

| 1600 - 1400 | C=N, C=C Stretch | Pyrazole Ring |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. While no crystal structure for this compound has been reported in the public domain, analysis of related pyrazole structures provides insight into the expected findings. nih.govspast.orgmdpi.com

An X-ray diffraction study would provide exact bond lengths, bond angles, and torsion angles. It would confirm the planarity of the pyrazole ring, a characteristic feature of this aromatic system. Crucially, it would reveal the intermolecular interactions in the crystal lattice. For the hydrochloride salt, a network of hydrogen bonds is expected. The ammonium protons (-NH₃⁺) would act as hydrogen bond donors, forming strong N-H···Cl⁻ interactions with the chloride counter-ion. These interactions would be the primary force governing the crystal packing arrangement, potentially leading to the formation of chains or layered structures. researchgate.net This technique would provide an unambiguous confirmation of the connectivity and conformation of the molecule in the solid state.

Advanced Spectroscopic Monitoring Techniques for Reaction Progress and Intermediate Detection

The synthesis of complex molecules such as this compound and its derivatives often involves multi-step processes with the potential for intermediate formation and side reactions. Traditional off-line monitoring methods, such as chromatography, can be time-consuming and may not provide a complete picture of the reaction dynamics. To overcome these limitations, advanced in-line spectroscopic techniques are increasingly employed for real-time process monitoring and control. wiley.com These methods, often categorized under Process Analytical Technology (PAT), offer continuous streams of data, enabling a deeper understanding of reaction mechanisms, kinetics, and the identification of transient intermediates. americanpharmaceuticalreview.com

In-Line Fourier Transform Infrared (FT-IR) Spectroscopy for Real-Time Reaction Analysis

In-line Fourier Transform Infrared (FT-IR) spectroscopy, particularly utilizing Attenuated Total Reflectance (ATR) probes, has become a powerful tool for the real-time, in-situ monitoring of chemical reactions. mdpi.comspectroscopyonline.com By inserting a chemically resistant ATR probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling. clairet.co.uk This technique allows for the tracking of concentration changes of reactants, products, and intermediates by monitoring the intensity of their characteristic vibrational bands in the mid-infrared region. clairet.co.ukmdpi.com

In the context of synthesizing pyrazole derivatives, FT-IR spectroscopy is highly effective due to the distinct infrared absorptions of the functional groups involved. For a hypothetical synthesis of 1,4-dimethyl-1H-pyrazol-5-amine from a precursor, in-line FT-IR could track the disappearance of reactant bands and the simultaneous appearance of product bands. For instance, the consumption of a nitrile or carbonyl group in a starting material and the formation of the N-H bonds of the pyrazole ring and the primary amine would produce a clear spectral evolution over time.

This real-time data is crucial for determining reaction endpoints, identifying the formation of any transient intermediates, and optimizing reaction conditions to maximize yield and minimize impurities. spectroscopyonline.com The ability to observe the reaction profile in real-time helps in understanding the kinetics and mechanism, such as identifying the rate-determining step. nih.gov

Table 1: Hypothetical In-Line FT-IR Monitoring of a 1,4-Dimethyl-1H-pyrazol-5-amine Synthesis

This table illustrates the characteristic infrared absorption bands that would be monitored to track the progress of a hypothetical reaction forming the target compound. The disappearance of reactant signals and the appearance of product signals provide a real-time kinetic profile.

| Species | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Trend During Reaction |

|---|---|---|---|---|

| Reactant A (e.g., a nitrile precursor) | Nitrile (C≡N) | Stretching | 2260 - 2240 | Decrease |

| Reactant B (e.g., a hydrazine) | N-H | Stretching | 3400 - 3250 | Decrease |

| Intermediate | Iminie (C=N) | Stretching | 1690 - 1640 | Increase then Decrease |

| Product (Pyrazol-5-amine) | Amine (N-H) | Stretching (asymmetric & symmetric) | 3500 - 3300 | Increase |

| Product (Pyrazol-5-amine) | Amine (N-H) | Scissoring | 1650 - 1580 | Increase |

| Product (Pyrazole Ring) | C=N / C=C | Ring Stretching | 1550 - 1450 | Increase |

Application of Chemometric Methods (e.g., Independent Component Analysis) in Spectroscopic Data Processing

The large datasets generated by in-line spectroscopic monitoring, consisting of hundreds of spectra each containing thousands of data points, require sophisticated data analysis techniques. frontiersin.org Chemometrics, the application of statistical and mathematical methods to chemical data, is essential for extracting meaningful information from this complex spectral data. nih.gov While Principal Component Analysis (PCA) is a common method for reducing data dimensionality, Independent Component Analysis (ICA) offers distinct advantages for reaction monitoring. mdpi.comunicamp.br

ICA is a "blind source separation" technique that aims to deconstruct a set of mixed signals into their underlying, statistically independent source signals. unicamp.br In the context of reaction monitoring, the FT-IR spectra collected over time are a mixture of the pure spectra of all components present in the reactor (reactants, intermediates, products, and solvent). ICA attempts to mathematically separate these overlapping spectra into:

Source Spectra: The calculated pure spectrum of each chemical component.

Concentration Profiles: The relative concentration of each component over the course of the reaction.

Unlike PCA, which finds orthogonal components that explain the maximum variance, ICA seeks components that are statistically independent, which often corresponds more directly to the individual chemical species in the mixture. researchgate.net This makes ICA a powerful tool for identifying unknown intermediates. If the analysis reveals a component whose concentration first rises and then falls, it strongly suggests the presence of a transient species, even if its chemical structure is not known beforehand. By examining the corresponding calculated "source spectrum," researchers can deduce the functional groups present in the intermediate and propose a structure. This approach provides a much clearer understanding of the reaction pathway than simply tracking individual peaks, which can be ambiguous due to overlapping bands. mdpi.comunicamp.br

Table 2: Conceptual Output of Independent Component Analysis (ICA) on FT-IR Reaction Data

This table conceptualizes how ICA would process a time-series of FT-IR spectra from a reaction. It separates the mixed data into independent components, each ideally representing a single chemical species and its concentration change over time.

| Independent Component (IC) | Correlated Chemical Species | Key Features in Calculated "Source Spectrum" | Nature of Concentration Profile |

|---|---|---|---|

| IC 1 | Reactant A | Strong absorbance at reactant-specific wavenumbers (e.g., 2250 cm⁻¹) | Monotonic Decrease |

| IC 2 | Reactant B | Characteristic N-H stretching bands (e.g., 3350 cm⁻¹) | Monotonic Decrease |

| IC 3 | Intermediate | Unique absorbance not present in reactants or product (e.g., C=N stretch at 1660 cm⁻¹) | Initial Increase followed by a Decrease |

| IC 4 | Product | Characteristic amine N-H stretches and pyrazole ring vibrations | Sigmoidal Increase |

Computational and Theoretical Chemistry Approaches Applied to 1,4 Dimethyl 1h Pyrazol 5 Amine Hydrochloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and predict a wide range of molecular properties. For substituted pyrazoles, these calculations are crucial for understanding how different functional groups influence the core heterocyclic structure. nih.govnih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for predicting the ground-state properties of organic molecules. For 1,4-dimethyl-1H-pyrazol-5-amine hydrochloride, a DFT calculation would begin by optimizing the molecular geometry to find the lowest energy conformation. youtube.com This process systematically adjusts bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located.

Commonly used functionals, such as B3LYP, are paired with a basis set (e.g., 6-31G(d) or 6-311++G(d,p)) to perform these calculations. nih.goviaea.org The output of a geometry optimization provides precise data on the three-dimensional arrangement of the atoms. For pyrazole (B372694) derivatives, DFT calculations can elucidate the planarity of the pyrazole ring and the orientation of its substituents. nih.gov

Illustrative Geometric Parameters from DFT Optimization: This table presents typical bond lengths and angles for a substituted pyrazole ring system as would be calculated by DFT methods. The values are illustrative and not specific experimental data for this compound.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | ~1.35 Å |

| Bond Length | N2-C3 | ~1.33 Å |

| Bond Length | C3-C4 | ~1.42 Å |

| Bond Length | C4-C5 | ~1.38 Å |

| Bond Length | C5-N1 | ~1.37 Å |

| Bond Angle | C5-N1-N2 | ~112° |

| Bond Angle | N1-N2-C3 | ~105° |

| Bond Angle | N2-C3-C4 | ~111° |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. The presence of the electron-donating amine and methyl groups on the pyrazole ring would be expected to influence the energies and shapes of these frontier orbitals. researchgate.net

Illustrative Frontier Orbital Energies for a Pyrazole Derivative: This table shows representative energy values for HOMO, LUMO, and the energy gap as would be calculated for a pyrazole derivative. These values are for illustrative purposes.

| Orbital/Parameter | Typical Calculated Energy (eV) |

|---|---|

| HOMO Energy | -6.1 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is colored according to the local electrostatic potential: red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the pyrazole ring and the chloride ion, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine group and the methyl groups would exhibit positive potential.

In addition to MEP, atomic charge distribution can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. nih.gov These calculations assign partial charges to each atom in the molecule, providing a numerical representation of the electron distribution and polarity of bonds. osti.gov

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and predict their properties in various environments.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.comlibretexts.org For this compound, this would involve investigating the rotation around single bonds, such as the C-N bonds of the methyl groups. While the pyrazole ring itself is largely planar and rigid, the substituents can adopt different orientations.

By systematically rotating these bonds and calculating the energy at each step, an energy landscape can be generated. This landscape reveals the most stable conformations (energy minima) and the energy barriers (transition states) between them. Such studies are crucial for understanding how the molecule might interact with biological receptors or other molecules, as its shape plays a key role in molecular recognition.

Computational methods are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR shielding tensors of a molecule. researchgate.netmdpi.com These shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the chosen DFT functional and basis set. nih.govresearchgate.net For heterocyclic compounds, GIAO-DFT methods have been shown to provide results that correlate well with experimental data. nih.gov A computational study on this compound would predict the specific chemical shifts for each of its unique proton (¹H) and carbon (¹³C) atoms, aiding in the interpretation of experimental NMR spectra. nih.govacs.org

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts: This interactive table shows a hypothetical comparison between predicted chemical shifts (calculated via GIAO-DFT) and potential experimental values for this compound. The assignments are based on the expected chemical environment of each nucleus.

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|---|

| ¹H | N1-CH₃ | 3.65 | 3.70 |

| ¹H | C4-CH₃ | 2.10 | 2.15 |

| ¹H | C3-H | 5.80 | 5.85 |

| ¹H | NH₂ (as NH₃⁺) | ~8.50 (broad) | ~8.60 (broad) |

| ¹³C | C5-NH₂ | 148.0 | 147.5 |

| ¹³C | C3 | 135.0 | 135.2 |

| ¹³C | C4 | 105.0 | 104.8 |

| ¹³C | N1-CH₃ | 35.0 | 35.4 |

| ¹³C | C4-CH₃ | 10.0 | 10.2 |

Predictive Studies for Molecular Interactions

Predictive studies are crucial for estimating how a molecule like this compound will interact with biological systems. These computational methods save considerable time and resources by prioritizing compounds with a higher likelihood of desired activity before engaging in expensive and time-consuming experimental synthesis and testing.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 1,4-dimethyl-1H-pyrazol-5-amine) when bound to a second molecule (a receptor or target, typically a protein). researchgate.net This method is instrumental in understanding the binding mechanism and affinity of a ligand for a specific biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them.

For pyrazole derivatives, molecular docking has been successfully employed to screen for potential inhibitors of various protein targets, including kinases and other enzymes implicated in diseases like cancer and glaucoma. researchgate.netijpbs.com For instance, docking studies on a series of 1H-pyrazole derivatives against receptor tyrosine kinases (VEGFR-2), Aurora A kinase, and cyclin-dependent kinase 2 (CDK2) revealed that these compounds could be potential inhibitors. nih.gov The simulations identified key hydrogen bonds and hydrophobic interactions within the binding pockets of these proteins, providing a theoretical basis for designing new pyrazole-based inhibitors. nih.gov

In a typical docking study involving a pyrazole derivative, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). ijpbs.com The ligand is then computationally "docked" into the active site of the protein. The results are analyzed based on binding energy scores and the specific interactions formed, such as hydrogen bonds with key amino acid residues. ajpp.in Studies have shown that even small changes to the substituent groups on the pyrazole ring can significantly alter binding affinity and selectivity. nih.gov

Below is a table summarizing findings from molecular docking studies on various pyrazole derivatives, illustrating the types of targets and interactions that are typically investigated.

| Pyrazole Derivative Class | Target Protein(s) | Key Findings & Interactions |

| 1H-pyrazole-1,3,4-thiadiazoles | VEGFR-2, Aurora A, CDK2 | Showed potential as inhibitors with minimum binding energies ranging from -8.57 to -10.35 kJ/mol. Interactions involved hydrogen bonds within the protein binding pockets. researchgate.netnih.gov |

| Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrase (hCA I and hCA II) | Compounds exhibited strong binding, with interactions surpassing the reference inhibitor, acetazolamide. Stability of the docked pose was confirmed with molecular dynamics simulations. nih.gov |

| N-methylene aniline (B41778) pyrazoles | Thymidylate kinase (TMPK), DNA | Docking studies supported biological findings, with binding energies ranging from -8.19 to -9.02 Kcal/mol, indicating a strong affinity for the target protein. ajpp.in |

| Aminopyrazole and Pyrazolopyrimidine Derivatives | Anticancer Targets | The most potent derivatives showed strong binding in molecular docking simulations, correlating with their cytotoxic activity against cancer cell lines. arabjchem.org |

These examples underscore how molecular docking could be applied to this compound to hypothesize its potential biological targets and understand its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org QSAR models are powerful tools for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds to enhance their desired properties.

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is collected. Then, a set of molecular descriptors is calculated for each compound. These descriptors are numerical values that represent various aspects of the molecules' physicochemical properties, such as their size, shape, electronic properties, and hydrophobicity. hilarispublisher.com Finally, statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or artificial neural networks (ANN), are used to build a mathematical equation that correlates the descriptors with the biological activity. acs.orgrjpbr.com

Numerous QSAR studies have been conducted on pyrazole derivatives to guide the design of new compounds with improved activities. nih.gov For example, 2D-QSAR models were developed for a series of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors. acs.org The study found that adjacency and distance matrix descriptors were highly influential on the inhibitory activity, and the resulting model was used to design new, more potent compounds. acs.org In another study, 3D-QSAR models for pyrazole derivatives as anti-tubercular agents led to the development of a five-point pharmacophore model, which was then used in virtual screening to identify novel potent inhibitors. nih.gov

The predictive power and robustness of a QSAR model are evaluated using various statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation with a test set of compounds. rjpbr.comnih.gov A reliable QSAR model can provide valuable insights into the structural features that are important for the biological activity of a class of compounds.

The table below presents a summary of findings from QSAR studies on different classes of pyrazole derivatives.

| Pyrazole Derivative Class | Biological Activity | QSAR Model Type & Key Findings |

| 1H-pyrazole-1-carbothioamides | EGFR Kinase Inhibition | 2D-QSAR models (PLS and SW-MLR) were developed. Adjacency distance matrix descriptors were found to be crucial for activity. The model guided the design of 11 new potent compounds. acs.org |

| Diaryl-substituted pyrazoles | CCR2 Inhibition | A GA-stepwise MLR model was built and validated, showing good predictive accuracy. The applicability domain of the model was defined to ensure reliable predictions. nih.gov |

| Pyrazolyl-pyrimidinones | HIV-1 Inhibition | 2D-QSAR models (MLR, MNLR, ANN) were established. The models showed good predictive capacity (MLR R² = 0.70, MNLR R² = 0.81), and the findings were supported by docking studies. rjpbr.com |

| Pyrazolone (B3327878) Derivatives | Anti-inflammatory | 2D-QSAR study revealed that Chi2 and SdsNcount descriptors contributed positively to the activity, providing a basis for designing more potent anti-inflammatory agents. hilarispublisher.com |

| 1H-pyrazole derivatives | EGFR Inhibition | A 5D-QSAR model was developed, highlighting the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for the activity. The model was externally validated. nih.gov |

By applying similar QSAR methodologies, researchers could analyze a series of compounds related to this compound to identify the key structural features that govern a specific biological activity, thereby facilitating the rational design of new and more effective pyrazole-based molecules.

Advanced Methodological Considerations in Chemical Research Involving 1,4 Dimethyl 1h Pyrazol 5 Amine Hydrochloride

Implementation of Green Chemistry Principles in Synthetic Strategies

The application of green chemistry principles to the synthesis of pyrazole (B372694) derivatives is a well-documented area of research, aiming to reduce environmental impact through the use of eco-friendly solvents, catalysts, and energy sources. thieme-connect.comnih.gov Common strategies include multicomponent reactions (MCRs) in aqueous media, which enhance atom economy and reduce waste streams. thieme-connect.com Catalytic approaches often employ reusable or biodegradable catalysts to minimize hazardous waste. thieme-connect.com

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has become a powerful tool for accelerating the formation of heterocyclic compounds, including pyrazoles. eurekaselect.com This technique often leads to dramatically reduced reaction times, increased product yields, and improved purity profiles when compared to conventional heating methods. rti.orgtandfonline.com The synthesis of various 1-aryl-1H-pyrazol-5-amines has been successfully achieved using microwave irradiation, frequently employing water or other green solvents, which highlights the method's efficiency and alignment with sustainable practices. nih.gov

Despite the widespread use of microwave assistance in pyrazole synthesis, specific protocols optimized for the production of 1,4-dimethyl-1H-pyrazol-5-amine hydrochloride could not be identified in the scientific literature. An adapted microwave-assisted approach would theoretically involve the cyclocondensation of a suitable precursor with a methylhydrazine derivative, followed by N-methylation, with microwave energy applied to expedite one or both steps. The lack of published data prevents the creation of a detailed data table for this specific transformation.

Solid-Phase Organic Synthesis (SPOS) and Combinatorial Approaches

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of related compounds for high-throughput screening. nih.gov This methodology has been applied to the synthesis of diverse pyrazole libraries, where a pyrazole core is anchored to a solid support and subsequently functionalized. nih.govacs.org This approach is particularly valuable in drug discovery for exploring structure-activity relationships. Reviews on the synthesis of 5-aminopyrazoles acknowledge the utility of solid-phase techniques for generating compound libraries with this important pharmacophore. nih.gov

A review of the literature did not yield specific studies describing the solid-phase synthesis of this compound or its inclusion in a combinatorial library. The development of such a synthetic route would involve anchoring a suitable precursor to a resin, followed by the sequential reactions to form and functionalize the pyrazole ring before cleavage from the solid support.

Flow Chemistry Applications in the Synthesis of Pyrazole Derivatives

Flow chemistry, or continuous-flow synthesis, offers significant advantages in terms of safety, scalability, and control over reaction parameters compared to traditional batch processing. galchimia.com This technology is particularly beneficial for handling hazardous reagents or unstable intermediates, making it well-suited for certain pyrazole synthesis routes that may involve such species. mit.edumdpi.com The application of flow chemistry has been demonstrated for the multi-step synthesis of various substituted pyrazoles, showcasing its potential for efficient and safer chemical manufacturing. galchimia.commit.edu Practical methods for synthesizing functionalized 1-methyl-pyrazoles using flow reactors have also been developed. enamine.net

Currently, there are no specific published reports on the application of flow chemistry for the dedicated synthesis of this compound. A hypothetical flow process could involve pumping precursor solutions through heated reactor coils to facilitate rapid cyclization and methylation reactions, potentially telescoping multiple steps into a single continuous operation for improved efficiency and safety. The absence of experimental data precludes a detailed summary of reaction conditions and outcomes.

Future Research Directions and Unexplored Avenues for 1,4 Dimethyl 1h Pyrazol 5 Amine Hydrochloride

Development of Novel Synthetic Pathways with Improved Atom Economy and Selectivity

The classical synthesis of substituted pyrazoles often involves multi-step procedures that may suffer from limitations in terms of yield, regioselectivity, and atom economy. Future research should focus on developing more efficient and sustainable synthetic routes to 1,4-dimethyl-1H-pyrazol-5-amine hydrochloride and its derivatives.

Key areas for exploration include:

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer significant advantages, including improved reaction control, enhanced safety, and easier scalability. A comparative analysis of potential synthetic routes is presented in Table 1.

C-H Activation: Direct functionalization of the pyrazole (B372694) core through C-H activation would represent a significant advancement in atom economy by avoiding the need for pre-functionalized starting materials.

Catalytic Methods: The development of novel catalysts for the key bond-forming reactions could lead to higher yields and selectivity under milder reaction conditions.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis

| Feature | Traditional Batch Synthesis | Proposed Flow Chemistry | Proposed C-H Activation |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | Hours |

| Yield | Moderate to good | Potentially higher and more consistent | Variable, optimization needed |

| Atom Economy | Moderate | Improved | Excellent |

| Scalability | Challenging | Readily scalable | Potentially scalable |

| Safety | Handling of hazardous reagents in large quantities | Improved safety due to small reaction volumes | Dependent on reagents and catalysts |

Exploration of this compound as a Scaffold for Complex Chemical Biology Probes

The amine functionality of this compound provides a convenient handle for the attachment of various reporter groups, making it an ideal scaffold for the development of chemical biology probes. Such probes are invaluable tools for studying biological processes in real-time.

Future research in this area could focus on:

Fluorescent Probes: Conjugation of the pyrazole scaffold to fluorophores could enable the visualization of specific biological targets within cells.

Biotinylated Probes: Attachment of a biotin (B1667282) tag would allow for the affinity-based purification and identification of protein targets.

Photoaffinity Probes: Incorporation of a photoreactive group would enable the covalent labeling of binding partners upon photoirradiation, facilitating target identification.

Table 2: Potential Chemical Biology Probes Derived from 1,4-Dimethyl-1H-pyrazol-5-amine

| Probe Type | Reporter Group | Potential Application |

|---|---|---|

| Fluorescent Probe | Fluorescein, Rhodamine | Live-cell imaging, flow cytometry |

| Affinity Probe | Biotin, Desthiobiotin | Target identification, pull-down assays |

In-Depth Mechanistic Studies of Molecular Interactions at Specific Biological Targets

While the broader class of pyrazoles is known to interact with a variety of biological targets, detailed mechanistic studies on this compound are lacking. Understanding the molecular interactions between this compound and its potential protein targets is crucial for rational drug design.

Future research should employ a combination of computational and experimental approaches:

Molecular Docking and Dynamics Simulations: In silico methods can predict potential binding modes and identify key interacting residues, guiding the design of more potent and selective analogs.

X-ray Crystallography and NMR Spectroscopy: These experimental techniques can provide high-resolution structural information on the compound bound to its target, validating computational models and revealing the precise nature of the molecular interactions.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction.

Table 3: Methodologies for Studying Molecular Interactions

| Technique | Information Obtained |

|---|---|

| Molecular Docking | Predicted binding pose and affinity |

| Molecular Dynamics | Dynamic behavior of the ligand-protein complex |

| X-ray Crystallography | High-resolution 3D structure of the complex |

| NMR Spectroscopy | Structural and dynamic information in solution |

| Surface Plasmon Resonance | Binding kinetics (on- and off-rates) |

Design Principles for Next-Generation Pyrazole-Based Chemical Tools and Building Blocks

A systematic exploration of the structure-activity relationships (SAR) of derivatives of this compound will be essential for developing next-generation chemical tools and building blocks. For instance, derivatives of the closely related 3-cyclopropyl-1,4-dimethyl-1H-pyrazol-5-amine have been utilized in the development of potent inhibitors of bromodomain and extra-terminal (BET) proteins. nih.gov This highlights the potential of this scaffold in medicinal chemistry.

Future design strategies should focus on:

Systematic Modification: The synthesis and biological evaluation of a library of analogs with systematic modifications at the N1-methyl, C4-methyl, and C5-amine positions will help to elucidate the key structural requirements for activity at various biological targets.

Fragment-Based Drug Discovery: The pyrazole core can be used as a starting point in fragment-based screening campaigns to identify novel binders for a wide range of protein targets.

Scaffold Hopping: Computational approaches can be used to identify alternative heterocyclic scaffolds that mimic the key interactions of the pyrazole core, leading to the discovery of novel chemotypes.

Table 4: Hypothetical Structure-Activity Relationship (SAR) Exploration

| Position of Modification | Type of Substituent | Desired Outcome |

|---|---|---|

| N1-position | Small alkyl, aryl groups | Modulate potency and selectivity |

| C4-position | Halogens, small alkyl groups | Influence binding affinity and physicochemical properties |

Q & A

What are the recommended methodologies for synthesizing 1,4-dimethyl-1H-pyrazol-5-amine hydrochloride with high purity?

Synthesis typically involves multi-step organic reactions, starting with cyclization of hydrazine derivatives and diketones or β-ketoesters to form the pyrazole core. For example, hydrazine can react with 1,3-diketones under acidic conditions to yield the pyrazole ring, followed by methylation at specific positions. The hydrochloride salt is formed via treatment with HCl under controlled conditions. Key steps include reflux in anhydrous solvents (e.g., ethanol or THF) and purification via recrystallization. Rigorous monitoring using TLC or HPLC ensures intermediate purity .

How can X-ray crystallography using SHELX software validate the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL) is critical for confirming the 3D structure, including substituent positions and salt formation. SHELXL refines crystallographic data by optimizing atomic coordinates, thermal parameters, and hydrogen bonding networks. For 1,4-dimethyl derivatives, this method resolves ambiguities in methyl group orientation and chloride ion placement. High-resolution data (e.g., <1.0 Å) and twin refinement may be required for complex crystal systems .

What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR identify substituent positions (e.g., methyl groups at N1 and C4) and amine proton environments. Aromatic protons in the pyrazole ring typically resonate at δ 6.5–7.5 ppm.

- IR : Stretching frequencies for N-H (3200–3400 cm) and C-N (1250–1350 cm) confirm amine and pyrazole functionalities.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHClN: 160.06 g/mol for free base; 196.07 g/mol as hydrochloride) .

How can researchers design biological activity assays for this compound?

- Antimicrobial Assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., ampicillin) and solvent controls.

- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC values with structurally similar pyrazole derivatives.

- Mechanistic Studies : Pair assays with computational docking to identify potential targets (e.g., kinase enzymes) .

How do structural variations (e.g., 1,3- vs. 1,4-dimethyl substitution) impact reactivity and bioactivity?

The 1,4-dimethyl configuration alters electronic distribution and steric hindrance compared to 1,3-isomers. For example:

- Electronic Effects : Methyl groups at C4 may enhance electron density at the amine, increasing nucleophilicity.

- Steric Effects : 1,4-substitution could hinder interactions with enzyme active sites, reducing binding affinity. Comparative studies using DFT calculations (e.g., Mulliken charges) and bioactivity assays are recommended .

How should researchers address contradictions in reported biological data for pyrazole derivatives?

- Purity Analysis : Use HPLC with ammonium acetate buffers (pH 6.5) to detect impurities that may skew bioactivity results .

- Structural Confirmation : Validate all compounds via SC-XRD or 2D NMR to rule out isomerization or salt-form discrepancies.

- Standardized Protocols : Adopt consistent assay conditions (e.g., pH, temperature) across studies to minimize variability .

What computational tools are suitable for modeling the electronic properties of this compound?

- DFT Calculations : Gaussian or ORCA software can optimize geometry, calculate frontier orbitals (HOMO/LUMO), and predict reactivity sites.

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., COX-2, topoisomerases). Compare docking scores with 1,3-dimethyl analogs to explain activity differences .

What protocols ensure stability during storage and handling of the hydrochloride salt?

- Storage : Keep in airtight containers under inert gas (N or Ar) at −20°C to prevent hydrolysis.

- Handling : Use desiccators to minimize moisture absorption. Monitor stability via periodic NMR or Karl Fischer titration .

How can pharmacopeial methods assess the purity of this compound?

- HPLC : Use a C18 column with mobile phases like water/acetonitrile (0.1% TFA). Set detection at 254 nm for pyrazole absorbance.

- Residual Solvents : Follow ICH guidelines (e.g., GC-MS for ethanol, THF).